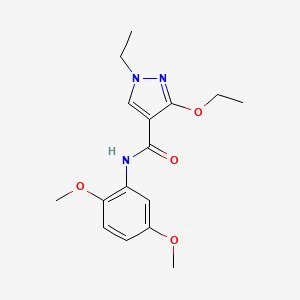
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 2,5-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) substituents at the 2nd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,5-dimethoxyphenyl group via a carboxamide linkage. The ethoxy and ethyl groups are also attached to the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the carboxamide group could also allow for reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Potential Applications in Medicine
Research on derivatives of N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has primarily focused on their synthesis and evaluation for potential medical applications. For instance, the synthesis of novel pyrazole derivatives has been explored for their anti-inflammatory properties, showing significant activity against carrageenan-induced rat paw oedema. These compounds have been highlighted for their minimal ulcerogenic activity and lower toxicity compared to traditional anti-inflammatory drugs, suggesting a promising direction for developing safer therapeutic agents (S. A. El‐Hawash & A. El-Mallah, 1998).
Chemical Structure Analysis and Tautomerism
Studies on the chemical structure and tautomerism of NH-pyrazoles have provided insights into their stability and reactivity. For example, research on the annular tautomerism of curcuminoid NH-pyrazoles through X-ray crystallography and NMR spectroscopy has elucidated the stabilization mechanisms of these compounds in both solid and solution states. This research not only advances the understanding of pyrazole chemistry but also supports the development of pyrazole-based compounds with enhanced stability for various applications (P. Cornago et al., 2009).
Cytotoxicity and Anticancer Research
The investigation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including those related to this compound, for their cytotoxic activity has revealed potent effects against various cancer cell lines. This research underscores the potential of pyrazole derivatives as a foundation for developing new anticancer drugs with high efficacy and low toxicity, demonstrating significant progress in cancer therapy (L. Deady et al., 2003).
Herbicidal and Nematocidal Activities
Further applications of this compound derivatives in agriculture have been explored, particularly their herbicidal and nematocidal activities. New pyrazole-4-carboxamide derivatives have shown promising herbicidal activity against a range of weeds, offering a new approach to crop protection with potential for high specificity and reduced environmental impact (R. Ohno et al., 2004). Additionally, certain fluorine-containing pyrazole carboxamides have exhibited good nematocidal activity, highlighting the versatility of these compounds in addressing various agricultural pests (Wen Zhao et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2C-B is the 5-hydroxytryptamine receptor, also known as the serotonin receptor . This receptor plays a crucial role in the regulation of mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
2C-B acts as a partial agonist at the 5-hydroxytryptamine receptor This activation can lead to changes in the cell’s function .
Biochemical Pathways
It’s known that the compound undergoes extensive metabolism in the body, resulting in various metabolites via processes such as hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation .
Pharmacokinetics
It’s known that the onset of action is 20-40 minutes when taken orally, and the elimination half-life is approximately 248 ± 320 hours . The duration of action is 4-12 hours depending on the route of administration .
Result of Action
It’s classified as a stimulant and hallucinogen, and less commonly as an entactogen and empathogen .
Action Environment
It’s known that the compound’s lipophilicity correlates with its cytotoxicity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-13-9-11(21-3)7-8-14(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLORGXJJZGNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
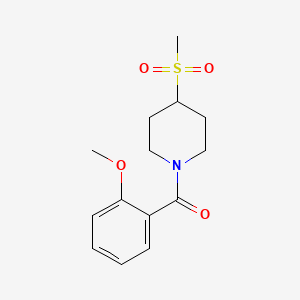
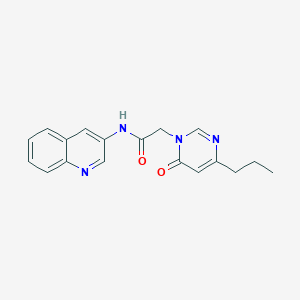
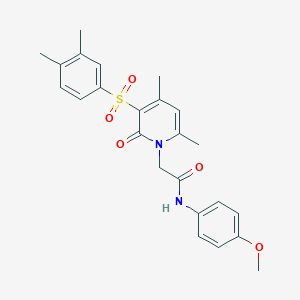
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide](/img/structure/B2533740.png)

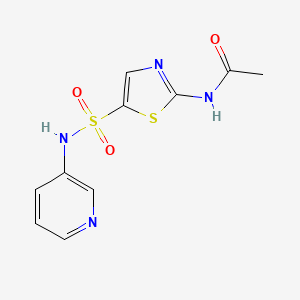
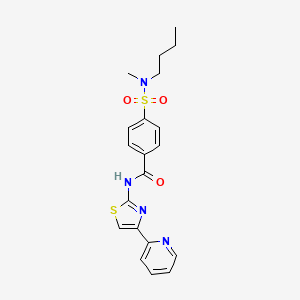

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
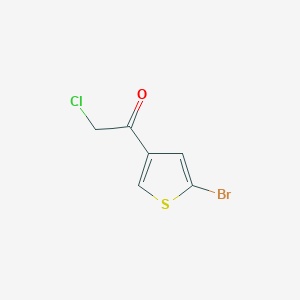
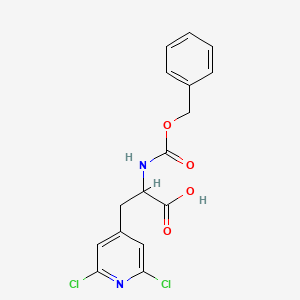

![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)
![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
